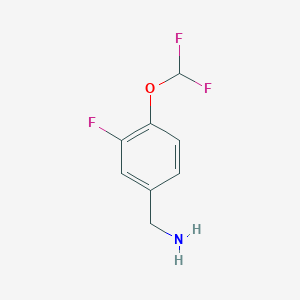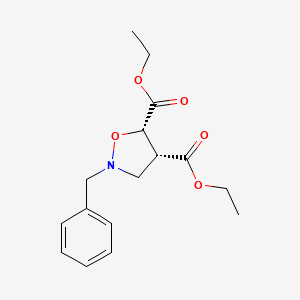
(4R,5S)-2-Benzyl-isoxazolidine-4,5-dicarboxylic acid diethyl ester RACEMATE
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. The molecular structure of “(4R,5S)-2-Benzyl-isoxazolidine-4,5-dicarboxylic acid diethyl ester RACEMATE” can be represented by its molecular formula, C16H21NO5.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and more. Unfortunately, the specific physical and chemical properties of “(4R,5S)-2-Benzyl-isoxazolidine-4,5-dicarboxylic acid diethyl ester RACEMATE” are not available in the retrieved information .Scientific Research Applications
Catalytic Non-Enzymatic Kinetic Resolution
Kinetic resolution is a critical process in the synthesis of chiral compounds, where racemates are separated into their enantiomers. The review by Pellissier (2011) discusses the advancements in non-enzymatic kinetic resolution, emphasizing the role of chiral catalysts in achieving high enantioselectivity and yield. This is relevant to the study of racemates like "(4R,5S)-2-Benzyl-isoxazolidine-4,5-dicarboxylic acid diethyl ester" as understanding the principles of kinetic resolution could aid in the separation and synthesis of its enantiomers for potential applications (Pellissier, 2011).
Biodegradation of Esters
The biodegradation of ester compounds is a crucial aspect of environmental chemistry, particularly in understanding the fate and behavior of synthetic compounds in natural ecosystems. Keyser et al. (1976) provide insights into the biodegradation pathways of phthalate esters by bacteria, highlighting the enzymatic processes involved in breaking down complex esters into simpler, less harmful compounds. This research can offer perspectives on the environmental implications and degradation pathways of ester-based compounds, including those similar to the racemate (Keyser et al., 1976).
Chemistry of Isoxazolone Derivatives
Isoxazolone derivatives, similar in some respects to the isoxazolidine core in the racemate, have significant biological and medicinal properties. The study by Laroum et al. (2019) on the synthesis and antioxidant evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones sheds light on the synthetic pathways and potential biological activities of isoxazolone derivatives, which could parallel the research interests in isoxazolidine derivatives (Laroum et al., 2019).
Esterification of Natural Polymers
The esterification of natural polymers, such as hyaluronan, to produce new materials with varied biological properties is explored by Campoccia et al. (1998). This research highlights the impact of esterification on the physico-chemical and biological properties of materials, which might provide valuable context for understanding the applications and implications of synthesizing ester derivatives like the "(4R,5S)-2-Benzyl-isoxazolidine-4,5-dicarboxylic acid diethyl ester RACEMATE" (Campoccia et al., 1998).
properties
IUPAC Name |
diethyl (4R,5S)-2-benzyl-1,2-oxazolidine-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-3-20-15(18)13-11-17(10-12-8-6-5-7-9-12)22-14(13)16(19)21-4-2/h5-9,13-14H,3-4,10-11H2,1-2H3/t13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHUMCCKQLUUFN-KGLIPLIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(OC1C(=O)OCC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(O[C@@H]1C(=O)OCC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,5S)-2-Benzyl-isoxazolidine-4,5-dicarboxylic acid diethyl ester RACEMATE | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



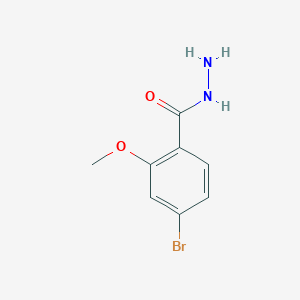
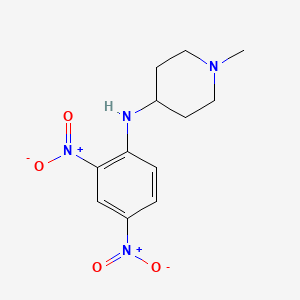
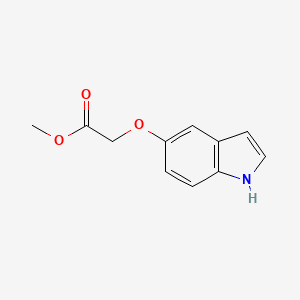
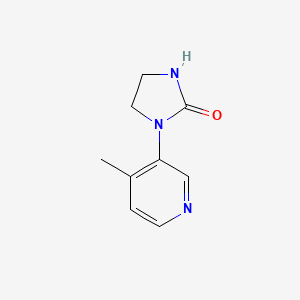
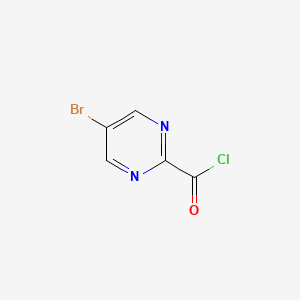
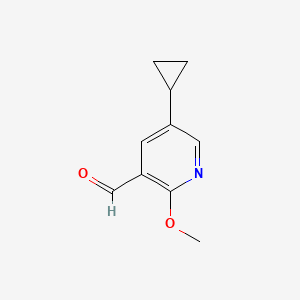
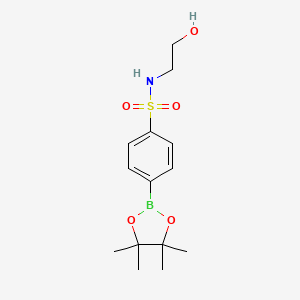
![4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1398070.png)
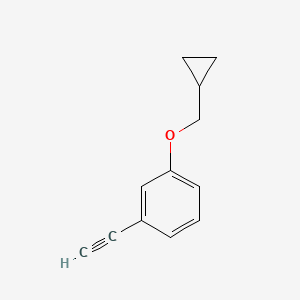
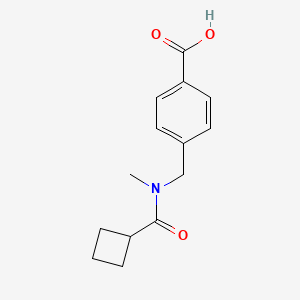
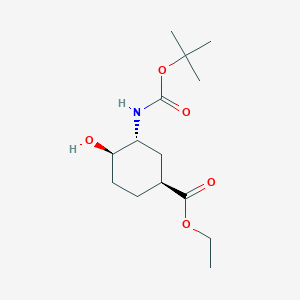
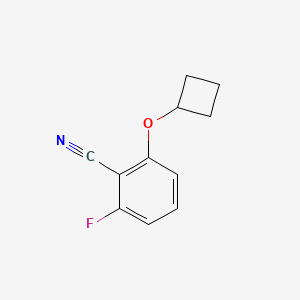
![{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1398078.png)
